molecular formula C7H13Cl2N3OS B7971613 1-(3-Methylimidazo[2,1-b][1,3]thiazol-6-yl)methanamine dihydrochloride hydrate

1-(3-Methylimidazo[2,1-b][1,3]thiazol-6-yl)methanamine dihydrochloride hydrate

Cat. No.: B7971613
M. Wt: 258.17 g/mol
InChI Key: CZCCUNWYJVCTFN-UHFFFAOYSA-N
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Description

The compound 1-(3-Methylimidazo[2,1-b][1,3]thiazol-6-yl)methanamine dihydrochloride hydrate is a heterocyclic amine derivative containing an imidazo[2,1-b][1,3]thiazole core. Its structure includes:

  • A 3-methyl substituent on the imidazole ring.
  • A methanamine (-CH2NH2) group at position 6 of the fused bicyclic system.
  • A dihydrochloride salt form, enhancing solubility and stability.
  • A hydrate component, indicating water molecules in the crystalline lattice.

Properties

IUPAC Name

(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)methanamine;hydrate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3S.2ClH.H2O/c1-5-4-11-7-9-6(2-8)3-10(5)7;;;/h3-4H,2,8H2,1H3;2*1H;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZCCUNWYJVCTFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=CN12)CN.O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies for the Imidazo[2,1-b]thiazole Core

The imidazo[2,1-b]thiazole scaffold forms the foundation of the target compound. Source outlines a robust annulation method involving 2-aminothiazoles and α-halo carbonyl compounds. For example, reacting 2-amino-4-methylthiazole with chloroacetone under basic conditions (K₂CO₃, DMF, 80°C) generates the bicyclic structure via cyclodehydration . This method yields the unsubstituted imidazo[2,1-b]thiazole in 82% yield after silica gel chromatography. Industrial-scale adaptations employ continuous flow reactors to enhance reproducibility and reduce reaction times .

Alternative routes include condensation of thiazole-2-amines with α-keto esters, though these often require harsher conditions (e.g., PCl₅ as a catalyst) and result in lower yields (60–65%) . Microwave-assisted synthesis, as demonstrated in Source , accelerates annulation to 30 minutes with comparable yields (80–85%), making it preferable for lab-scale production.

Functionalization at Position 6 with Methanamine

Introducing the methanamine group at position 6 requires careful optimization. Source employs a coupling strategy where a carboxylic acid derivative of the imidazo[2,1-b]thiazole reacts with an amine. For the target compound, 6-bromoimidazo[2,1-b]thiazole undergoes palladium-catalyzed amination (Pd₂(dba)₃, Xantphos, Cs₂CO₃) with benzophenone imine to install a protected amine, followed by acidic deprotection (HCl, EtOH) to yield methanamine . This method achieves 68% overall yield.

Alternatively, reductive amination of a 6-formyl intermediate with ammonium acetate and NaBH₃CN in methanol provides the primary amine directly . While efficient (70% yield), this route requires strict control of pH and temperature to avoid over-reduction.

Salt Formation and Hydration

Conversion to the dihydrochloride hydrate involves treating the free base with HCl gas in anhydrous ethanol. Stirring at 0°C for 2 hours precipitates the hydrochloride salt, which is filtered and dried under vacuum . Hydration occurs spontaneously upon exposure to atmospheric moisture or via recrystallization from water/ethanol mixtures (3:1 v/v), yielding the monohydrate form .

Table 1: Optimization of Salt Formation Conditions

ParameterCondition 1Condition 2Optimal Condition
HCl Concentration2 M4 M4 M
SolventEtOHMeOHEtOH
CrystallizationSlow evaporationIce bathIce bath
Yield65%88%88%

Analytical Characterization

Structural validation relies on spectroscopic and computational methods:

  • ¹H NMR (DMSO-d₆): δ 2.45 (s, 3H, CH₃), 3.82 (s, 2H, CH₂NH₂), 7.25–7.80 (m, 2H, thiazole-H) .

  • ESI-MS : m/z 209.1 [M+H]⁺ (calc. 209.07) .

  • Elemental Analysis : C: 40.15%, H: 4.72%, N: 18.73% (theor. C: 40.14%, H: 4.70%, N: 18.70%) .

Electrochemical studies (cyclic voltammetry) confirm the absence of reducible nitro groups, ensuring stability under physiological conditions .

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Key Synthetic Steps

StepMethod A (Yield)Method B (Yield)Preferred Method
Annulation82% 85% Microwave
Methylation75% 68% Alkylation
Amination68% 70% Reductive
Salt Formation88% 65% Condition 2

Method A (annulation + alkylation + reductive amination) achieves an overall yield of 45%, whereas Method B (microwave annulation + palladium-catalyzed amination) provides 51% yield. The latter is favored for scalability and reduced reaction times.

Chemical Reactions Analysis

1-(3-Methylimidazo[2,1-b][1,3]thiazol-6-yl)methanamine dihydrochloride hydrate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Methylimidazo[2,1-b][1,3]thiazol-6-yl)methanamine dihydrochloride hydrate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3-Methylimidazo[2,1-b][1,3]thiazol-6-yl)methanamine dihydrochloride hydrate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The imidazo[2,1-b][1,3]thiazole scaffold is common in bioactive molecules. Key analogs include:

Compound Name Molecular Formula Substituents Biological Activity/Application Evidence ID
1-(3-Methylimidazo[2,1-b][1,3]thiazol-6-yl)methanamine dihydrochloride hydrate C7H11Cl2N3S·xH2O - 3-methyl
- 6-methanamine
- Dihydrochloride hydrate
Unknown (structural analog to SIRT1 agonists) [10, 15]
SRT1720 C25H24ClN7OS - Piperazine-linked quinoxaline carboxamide
- 3-(piperazin-1-ylmethyl) group
SIRT1 agonist (circadian modulation) [1]
[2-(2,3-Dimethylimidazo[2,1-b][1,3]thiazol-6-yl)-ethyl]amine dihydrochloride C9H14Cl2N3S - 2,3-dimethyl
- 6-ethylamine
Marketed as a pharmaceutical intermediate [10, 13]
1-(Imidazo[2,1-b][1,3]thiazol-6-yl)propan-2-amine C8H11N3S - 6-propan-2-amine Substrate for transaminase enzymes [5]
2-(Imidazo[2,1-b]thiazol-6-yl)ethan-1-amine dihydrochloride C7H11Cl2N3S - 6-ethylamine Research chemical (structural analog) [15]
Key Observations:
  • Substituent Position: Activity often correlates with substituents at position 6 (e.g., methanamine, ethylamine). Larger groups (e.g., quinoxaline in SRT1720) enhance target specificity .
  • Salt Forms : Dihydrochloride salts improve aqueous solubility, critical for in vivo applications .
(a) Enzyme Modulation
  • SRT1720: A potent SIRT1 agonist with demonstrated activity in circadian rhythm studies (Bellet et al., 2013). Its piperazine-quinoxaline moiety enables binding to SIRT1’s hydrophobic pocket .
  • Transaminase Substrate : The compound from is enzymatically converted to a ketone, highlighting the scaffold’s utility in biocatalysis .
(b) Antitumor Activity

Substituents like 1,3,4-thiadiazole or thiazole rings enhance cytotoxicity .

Physicochemical Properties

Property Target Compound [2-(2,3-Dimethylimidazo[2,1-b][1,3]thiazol-6-yl)-ethyl]amine dihydrochloride SRT1720
Molecular Weight ~278.1 (anhydrous) 264.20 514.02
Solubility High (dihydrochloride salt) High (dihydrochloride salt) Moderate (hydrochloride salt)
Stability Stable (hydrate form) Stable under recommended storage Sensitive to light/moisture
Bioavailability Likely moderate Unknown High (oral)

Biological Activity

1-(3-Methylimidazo[2,1-b][1,3]thiazol-6-yl)methanamine dihydrochloride hydrate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article delves into its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes an imidazo-thiazole moiety. The IUPAC name is this compound. Its molecular formula is C7H10Cl2N4SC_7H_{10}Cl_2N_4S, and it has a molecular weight of approximately 239.15 g/mol.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. It is believed to undergo metabolic activation through cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can bind to cellular macromolecules, potentially causing cytotoxic effects.

Key Mechanisms:

  • Oxidative Metabolism : The compound can be metabolized by liver microsomes, resulting in the formation of glutathione conjugates which are critical for detoxification processes.
  • Electrophilic Substitution : The presence of the imidazole and thiazole rings allows for electrophilic substitution reactions that may influence its biological properties.

Biological Activities

Research has indicated several significant biological activities associated with this compound:

Anticancer Activity

Studies have shown that compounds within the imidazo-thiazole class exhibit anticancer properties. For example:

  • Case Study : A study demonstrated that derivatives of thiazole exhibited cytotoxic effects against various cancer cell lines (e.g., Jurkat and A-431) with IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin .
  • Mechanism : The anticancer activity is often linked to the ability to induce apoptosis in cancer cells through the modulation of Bcl-2 family proteins .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties:

  • Findings : Research indicates that thiazole derivatives can inhibit the growth of certain bacterial strains, suggesting potential use as antimicrobial agents .

Toxicological Studies

Toxicological evaluations have been conducted using various animal models:

  • B6C3F1 Mice Studies : In studies involving B6C3F1 mice, exposure to related compounds resulted in dose-dependent increases in tumor incidence in specific organs such as the forestomach and mammary glands. This highlights the need for careful assessment of long-term exposure risks associated with this compound .

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to similar compounds:

Compound NameAnticancer ActivityAntimicrobial ActivityToxicity Level
This compoundModerate (IC50 < 20 µM)Effective against Gram-positive bacteriaModerate
2-Methylimidazo[2,1-b][1,3]thiazoleHigh (IC50 < 10 µM)Limited efficacyHigh
3-Methylimidazo[2,1-b][1,3]thiazoleLow (IC50 > 50 µM)Effective against some pathogensLow

Q & A

Q. Table 1: Comparative Synthesis Conditions

MethodYield (%)Key ReagentsReaction TimeReference
Hydrazonoyl Halide65–78K₂CO₃, DMF, 25°C12–24 h
Thiadiazole Substitution55–68NaN₃, H₂O/EtOH, 80°C8–12 h

Basic: How should researchers characterize the structural integrity of this compound?

Methodological Answer:
Use multi-modal analytical techniques:

  • NMR Spectroscopy : Confirm regiochemistry via ¹H/¹³C NMR (e.g., imidazo-thiazole protons resonate at δ 7.2–8.5 ppm) .
  • X-Ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (dihydrochloride hydrate forms typically exhibit monoclinic systems) .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS [M+H]⁺ at m/z ~268) and fragmentation patterns .

Basic: What are critical solubility and stability considerations for experimental handling?

Methodological Answer:

  • Solubility : Optimize in polar aprotic solvents (e.g., DMSO, DMF) for reactions; aqueous solubility is limited (<1 mg/mL) due to dihydrochloride salt hygroscopicity .
  • Stability : Store at 2–8°C in sealed glass containers to prevent hydrate decomposition. Avoid exposure to strong oxidizers (e.g., peroxides), which degrade the thiazole ring .

Advanced: How can computational methods elucidate reaction mechanisms for imidazo-thiazole derivatives?

Methodological Answer:

  • Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states in cyclization reactions .
  • Reaction Path Sampling : Employ nudged elastic band (NEB) methods to identify low-energy pathways for ring closure .
  • Validation : Cross-reference computed intermediates with experimental LC-MS/MS data to confirm mechanistic hypotheses .

Advanced: How do environmental conditions (pH, temperature) affect compound stability in biological assays?

Methodological Answer:

  • pH Sensitivity : Conduct accelerated stability studies (25–40°C) across pH 3–8. Degradation peaks (HPLC) at pH >7 suggest amine group hydrolysis .
  • Thermal Analysis : Use TGA/DSC to identify hydrate loss (~100–120°C) and decomposition onset (>200°C) .
  • Mitigation : Buffer biological assays at pH 5–6.5 to minimize hydrolysis and maintain hydrate integrity .

Advanced: What experimental design strategies optimize yield in multi-step syntheses?

Methodological Answer:

  • Design of Experiments (DoE) : Apply factorial designs (e.g., 2³ factorial) to screen variables (temperature, solvent ratio, catalyst loading) and identify interactions .
  • Response Surface Methodology (RSM) : Optimize critical parameters (e.g., reaction time, equivalents of K₂CO₃) to maximize yield .
  • Case Study : A 2022 study achieved 82% yield using RSM-optimized conditions (DMF, 30°C, 1.2 eq. K₂CO₃) .

Advanced: How to resolve contradictions in reported bioactivity data for structurally analogous compounds?

Methodological Answer:

  • Meta-Analysis : Pool data from high-throughput screens (e.g., PubChem AID 1346993) to assess structure-activity relationships (SAR) .
  • Orthogonal Assays : Validate conflicting results using dual readouts (e.g., fluorescence polarization + SPR) to rule out assay artifacts .
  • Computational Docking : Compare binding poses in homology models (e.g., kinase targets) to explain potency variations .

Advanced: What are the challenges in scaling up synthesis from milligram to gram quantities?

Methodological Answer:

  • Purification : Replace column chromatography with recrystallization (e.g., EtOH/H₂O mixtures) for cost-effective scale-up .
  • Process Control : Monitor exotherms in cyclization steps using inline IR spectroscopy to prevent runaway reactions .
  • Regulatory Compliance : Ensure waste streams meet EPA guidelines for chloride and organic solvents (40 CFR Part 261) .

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